molecular formula C9H7BrClN3S B13078417 N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine

N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13078417
M. Wt: 304.59 g/mol
InChI Key: CBMOTGKKSOIKPZ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a bromophenyl group and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with thiocarbohydrazide to form the thiadiazole ring, followed by chloromethylation using formaldehyde and hydrochloric acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.

Scientific Research Applications

N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the thiadiazole ring and the chloromethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H7BrClN3S

Molecular Weight

304.59 g/mol

IUPAC Name

N-(4-bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H7BrClN3S/c10-6-1-3-7(4-2-6)12-9-14-13-8(5-11)15-9/h1-4H,5H2,(H,12,14)

InChI Key

CBMOTGKKSOIKPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NN=C(S2)CCl)Br

Origin of Product

United States

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